molecular formula C12H19N3O3 B1382566 tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate CAS No. 1445951-11-0

tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate

Katalognummer: B1382566
CAS-Nummer: 1445951-11-0
Molekulargewicht: 253.3 g/mol
InChI-Schlüssel: HTHDVFNTCBLQIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of substituted pyrazole compounds that have been identified as inhibitors of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor crucial for the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol

Research indicates that compounds similar to this compound act primarily by inhibiting RORγt. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-17 and IL-22, which are critical in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the expression of IL-17 in CD4+ T cells. This compound was shown to inhibit the differentiation of naive T cells into Th17 cells under polarizing conditions. The concentration required for significant inhibition was found to be in the micromolar range.

In Vivo Studies

In vivo studies using murine models have provided insights into the therapeutic potential of this compound. Administration of this compound resulted in reduced severity of symptoms in models of autoimmune diseases. Notably, a study indicated that treated mice exhibited lower levels of inflammatory markers compared to controls.

Data Table: Summary of Biological Activity

Study Type Findings Reference
In VitroReduced IL-17 production in CD4+ T cells
In VivoDecreased severity of autoimmune symptoms in murine models
MechanismInhibition of RORγt leading to decreased Th17 differentiation

Case Studies

  • Case Study on Psoriasis Models : In a controlled study involving psoriasis-like skin inflammation in mice, treatment with this compound showed a marked reduction in skin lesions and histological signs of inflammation.
  • Multiple Sclerosis Models : Another study focused on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Mice treated with the compound exhibited improved motor function and reduced neurological deficits compared to untreated controls.

Eigenschaften

IUPAC Name

tert-butyl N-(1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)13-7-9-10-8(4-5-17-9)6-14-15-10/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDVFNTCBLQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=C(CCO1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116287
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-11-0
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.